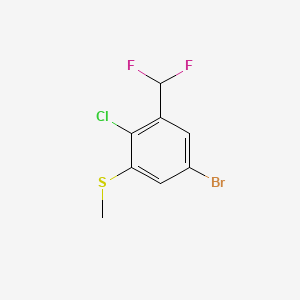
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (bromine and chlorine) and other functional groups (difluoromethyl and methylsulfanyl) attached to a benzene ring. Such compounds are often used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene typically involves multiple steps, including halogenation, methylation, and fluorination reactions. A common synthetic route might involve:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring using reagents like bromine (Br2) and chlorine (Cl2) under specific conditions.
Methylation: Introduction of the methylsulfanyl group using methylthiol (CH3SH) or similar reagents.
Fluorination: Introduction of the difluoromethyl group using difluoromethylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in reactors with controlled temperatures and pressures. Catalysts may be used to enhance reaction rates and yields. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone, and the compound can be reduced under specific conditions.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules or pharmaceuticals.
Medicine: May be explored for its therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms and other functional groups can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-Chloro-5-bromo-1-(methylsulfanyl)benzene: Similar structure but without the difluoromethyl group.
4-Bromo-2-chloro-1-(difluoromethyl)benzene: Similar structure but with different positioning of the functional groups.
Properties
Molecular Formula |
C8H6BrClF2S |
|---|---|
Molecular Weight |
287.55 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-(difluoromethyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H6BrClF2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,8H,1H3 |
InChI Key |
NUVSYDNVFZTVDE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1Cl)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















